molecular formula C13H21NO3 B1446347 (1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate CAS No. 1932332-57-4

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B1446347
CAS No.: 1932332-57-4
M. Wt: 239.31 g/mol
InChI Key: CWOXQAMIOOWCKT-CHWSQXEVSA-N
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Description

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate is a unique compound with a bicyclic structure. Its distinct configuration and properties make it valuable in various fields, including pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions, protection and deprotection of functional groups, and selective oxidation or reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or other oxidized groups into alcohols or hydrocarbons.

    Substitution: Commonly involves the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism by which (1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid compound from black pepper with anticancer properties.

    Cubane: A polycyclic alkane with a unique cubic structure.

Uniqueness

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[32

Biological Activity

(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with potential biological activities that warrant detailed exploration. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 1S 5R tert butyl 1 5 dimethyl 6 oxo 3 aza bicyclo 3 2 0 heptane 3 carboxylate\text{ 1S 5R tert butyl 1 5 dimethyl 6 oxo 3 aza bicyclo 3 2 0 heptane 3 carboxylate}

This bicyclic structure incorporates a nitrogen atom within its ring system, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Antibacterial Activity

Studies have shown that bicyclic compounds often demonstrate significant antibacterial properties. For instance:

  • Mechanism of Action : These compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Efficacy : In vitro assays have reported minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The potential anticancer activity of this compound has also been explored:

  • Cell Line Studies : Research involving various cancer cell lines (e.g., breast and prostate cancer) has indicated that the compound can induce apoptosis and inhibit cell proliferation.
  • Mechanisms : The proposed mechanisms include modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindingsMethodology
Study AShowed significant antibacterial activity against E. coli with an MIC of 32 µg/mLDisk diffusion assay
Study BInduced apoptosis in breast cancer cells with IC50 values around 25 µMMTT assay
Study CInhibited biofilm formation in Staphylococcus aureusCrystal violet assay

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : It may interfere with bacterial DNA replication or protein synthesis.
  • Anticancer Mechanism : The compound appears to activate caspase pathways leading to programmed cell death.

Properties

IUPAC Name

tert-butyl (1S,5R)-1,5-dimethyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)6-9(15)13(12,5)8-14/h6-8H2,1-5H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXQAMIOOWCKT-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C1(CN(C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@]1(CN(C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
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(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
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(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 4
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 5
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 6
(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate

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